1-[(2R,3R,4S,5R)-3,4-Dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-4-imino-3-methylpyrimidin-2-one;methyl hydrogen sulfate 1-[(2R,3R,4S,5R)-3,4-Dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-4-imino-3-methylpyrimidin-2-one;methyl hydrogen sulfate Cytidine derivative.
3-Methylcytidine (methosulfate) is a cytidine derivative used as an internal standard for HPLC. 3-Methylcytidine is a common epigenetic modification in tRNA but its role in the cell has not been defined. 3-Methylcytidine has been investigated as a potential biomarker for cancer and was significantly elevated in the urine of breast cancer patients.
Brand Name: Vulcanchem
CAS No.: 21028-20-6
VCID: VC20820493
InChI: InChI=1S/C10H15N3O5.CH4O4S/c1-12-6(11)2-3-13(10(12)17)9-8(16)7(15)5(4-14)18-9;1-5-6(2,3)4/h2-3,5,7-9,11,14-16H,4H2,1H3;1H3,(H,2,3,4)/t5-,7-,8-,9-;/m1./s1
SMILES: CN1C(=N)C=CN(C1=O)C2C(C(C(O2)CO)O)O.COS(=O)(=O)O
Molecular Formula: C11H19N3O9S
Molecular Weight: 369.35 g/mol

1-[(2R,3R,4S,5R)-3,4-Dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-4-imino-3-methylpyrimidin-2-one;methyl hydrogen sulfate

CAS No.: 21028-20-6

Cat. No.: VC20820493

Molecular Formula: C11H19N3O9S

Molecular Weight: 369.35 g/mol

* For research use only. Not for human or veterinary use.

1-[(2R,3R,4S,5R)-3,4-Dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-4-imino-3-methylpyrimidin-2-one;methyl hydrogen sulfate - 21028-20-6

Specification

Description Cytidine derivative.
3-Methylcytidine (methosulfate) is a cytidine derivative used as an internal standard for HPLC. 3-Methylcytidine is a common epigenetic modification in tRNA but its role in the cell has not been defined. 3-Methylcytidine has been investigated as a potential biomarker for cancer and was significantly elevated in the urine of breast cancer patients.
CAS No. 21028-20-6
Molecular Formula C11H19N3O9S
Molecular Weight 369.35 g/mol
IUPAC Name 1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-4-imino-3-methylpyrimidin-2-one;methyl hydrogen sulfate
Standard InChI InChI=1S/C10H15N3O5.CH4O4S/c1-12-6(11)2-3-13(10(12)17)9-8(16)7(15)5(4-14)18-9;1-5-6(2,3)4/h2-3,5,7-9,11,14-16H,4H2,1H3;1H3,(H,2,3,4)/t5-,7-,8-,9-;/m1./s1
Standard InChI Key MGSZKGKDQZQWAQ-BKZSBQMKSA-N
Isomeric SMILES CN1C(=N)C=CN(C1=O)[C@H]2[C@@H]([C@@H]([C@H](O2)CO)O)O.COS(=O)(=O)O
SMILES CN1C(=N)C=CN(C1=O)C2C(C(C(O2)CO)O)O.COS(=O)(=O)O
Canonical SMILES CN1C(=N)C=CN(C1=O)C2C(C(C(O2)CO)O)O.COS(=O)(=O)O
Appearance Assay:≥95%A crystalline solid

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